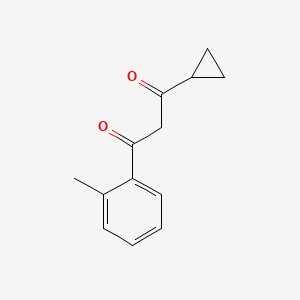

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione

Beschreibung

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is a β-diketone derivative characterized by a cyclopropyl group at position 1 and an ortho-methylphenyl (o-tolyl) substituent at position 2. This compound belongs to a class of 1,3-diketones, which are widely utilized as intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and ability to form coordination complexes. The cyclopropyl moiety introduces steric and electronic effects, while the o-tolyl group contributes steric hindrance and moderate electron-donating properties, influencing both synthetic pathways and physicochemical properties such as melting point and acidity .

Eigenschaften

CAS-Nummer |

174403-72-6 |

|---|---|

Molekularformel |

C13H14O2 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

1-cyclopropyl-3-(2-methylphenyl)propane-1,3-dione |

InChI |

InChI=1S/C13H14O2/c1-9-4-2-3-5-11(9)13(15)8-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3 |

InChI-Schlüssel |

IFNIUSIVPKKNDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with o-tolylacetic acid under acidic conditions to form the desired product. Another method includes the use of cyclopropyl bromide and o-tolylacetic acid in the presence of a base such as potassium carbonate, followed by oxidation to yield the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s cyclopropyl and o-tolyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

Substituent Effects :

Compound Name Substituents at Position 3 Key Features 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione o-tolyl (2-methylphenyl) Steric hindrance from ortho-methyl group; moderate electron-donating effect 1-Cyclopropyl-3-(4-fluorophenyl)-dione 4-fluorophenyl Electron-withdrawing fluorine enhances α-H acidity 1-Cyclopropyl-3-(2-methylthio-4-CF₃-phenyl) 2-methylthio-4-trifluoromethylphenyl Strong electron-withdrawing CF₃ and sulfur groups; high pesticidal activity 1-Cyclopropyl-3-(2-methylfuran-3-yl)-dione 2-methylfuran-3-yl Oxygen-containing heterocycle; altered solubility and coordination ability

Physicochemical Properties

Melting Points and Stability

Acidity and Reactivity

- The α-hydrogen acidity of β-diketones is influenced by substituents:

Agrochemical Utility

- Pesticidal Activity :

- Derivatives with sulfur and trifluoromethyl groups (e.g., 2-methylthio-4-CF₃-phenyl) exhibit superior pesticidal activity due to enhanced electrophilicity and metabolic stability .

- The o-tolyl variant may serve as a precursor for oxidized forms (e.g., methylsulfonyl) via peroxidation, expanding its utility in pesticide design .

Coordination Chemistry

- β-diketones with thiophene or furan substituents form stable zinc complexes, enabling applications in catalysis (e.g., ring-opening polymerization of lactides) . The o-tolyl group’s steric bulk may hinder coordination but improve ligand selectivity.

Biologische Aktivität

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Cyclopropane-containing compounds are known for their unique structural properties and diverse biological effects, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound is classified as a diketone with a cyclopropyl moiety, which contributes to its chemical reactivity. The cyclopropane ring's inherent strain allows for unique interactions with biological targets, potentially enhancing its pharmacological profile.

Anticancer Activity

Recent studies have shown that cyclopropane derivatives exhibit significant anticancer properties. For instance, a study evaluating similar compounds indicated that derivatives with a cyclopropyl group demonstrated potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.5 |

| This compound | HCT-116 | 0.6 |

These values suggest that the compound may be effective in targeting breast and colon cancer cells, although further studies are needed to confirm these findings.

Antibacterial Activity

The antibacterial properties of cyclopropane derivatives have also been explored. In vitro studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.5 |

These results indicate potential therapeutic applications in treating bacterial infections.

Neuroprotective Effects

Emerging research suggests that cyclopropane derivatives may possess neuroprotective properties. Studies on related compounds have demonstrated their ability to prevent neuronal death in models of neurodegeneration. This activity is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of cyclopropane derivatives for their neuroprotective effects in vitro. The study found that specific substitutions on the cyclopropyl ring significantly enhanced neuroprotective activity against oxidative stress-induced neuronal death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.